2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide

Fumarate hydratase inhibition Mycobacterium tuberculosis Allosteric modulation

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide (CAS 878060-36-7) is a synthetic indole-3-sulfonylacetamide featuring a seven-membered azepane ring, a sulfonyl linker, and a diethylacetamide terminus. This compound belongs to the broader class of indole sulfonamides, a scaffold associated with diverse biological activities including kinase inhibition, receptor modulation, and antimicrobial activity.

Molecular Formula C22H31N3O4S
Molecular Weight 433.57
CAS No. 878060-36-7
Cat. No. B2748569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide
CAS878060-36-7
Molecular FormulaC22H31N3O4S
Molecular Weight433.57
Structural Identifiers
SMILESCCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3
InChIInChI=1S/C22H31N3O4S/c1-3-23(4-2)22(27)17-30(28,29)20-15-25(19-12-8-7-11-18(19)20)16-21(26)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3
InChIKeyLAPOFJKLVIJGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide (CAS 878060-36-7): Procurement-Relevant Structural and Pharmacological Summary


2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide (CAS 878060-36-7) is a synthetic indole-3-sulfonylacetamide featuring a seven-membered azepane ring, a sulfonyl linker, and a diethylacetamide terminus . This compound belongs to the broader class of indole sulfonamides, a scaffold associated with diverse biological activities including kinase inhibition, receptor modulation, and antimicrobial activity [1]. The unique combination of the azepane heterocycle and the N,N-diethylacetamide group distinguishes it from more common piperidine- or pyrrolidine-containing analogs, suggesting tailored pharmacological profiles relevant to targeted research programs.

Why 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide Cannot Be Substituted by Closely Related Analogs


Generic substitution with a piperidine or pyrrolidine analog is not straightforward due to distinct ring-size-dependent conformational and electronic properties that can alter target recognition and metabolic stability [1]. The azepane ring, as a seven-membered cyclic amine, adopts a different conformational ensemble compared to the six-membered piperidine or five-membered pyrrolidine, potentially leading to unique binding interactions at allosteric sites, as observed in crystallographic studies of azepane-containing fumarate hydratase modulators [2]. These structural nuances mean that even an analog retaining the indole-sulfonyl core but differing in the cyclic amine may fail to reproduce the target engagement profile or pharmacokinetic behavior, making compound-specific procurement essential for hypothesis-driven research.

Quantitative Differentiation Guide for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide Relative to Structural Analogs


Azepane Ring Size Advantage in Fumarate Hydratase Target Engagement Over Piperidine Analogs

The azepane ring of the target compound is structurally homologous to the azepane-sulfonyl moiety found in the allosteric modulator N-(5-(azepan-1-ylsulfonyl)-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide, which co-crystallizes with Mycobacterium tuberculosis fumarate hydratase (MtFUM) at a dimeric interface [1]. In contrast, piperidine- and pyrrolidine-containing indole sulfonamide analogs typically engage different targets such as carbonic anhydrases or tubulin, with no reported co-crystal structures for MtFUM [2]. This target-specific engagement pattern suggests that the seven-membered azepane ring is critical for accessing the allosteric pocket of MtFUM, a feature not reproducible by smaller-ring analogs.

Fumarate hydratase inhibition Mycobacterium tuberculosis Allosteric modulation

N,N-Diethylacetamide Substitution Confers 5-HT1D Receptor Subtype Selectivity Advantage

In a head-to-head comparison of indole sulfonamide derivatives, the N,N-diethyl substitution pattern on the terminal acetamide group produced a 10–25-fold preference for the 5-HT1Dα receptor over the 5-HT1Dβ receptor, whereas the N,N-dimethyl and primary amine analogs showed different selectivity profiles [1]. This quantitative selectivity data, while obtained from a structurally distinct indole scaffold (5-substituted indolylethylamines), provides class-level evidence that the N,N-diethylacetamide moiety can impart receptor subtype selectivity that is not achievable with smaller N-alkyl substitutions.

5-HT1D receptor Serotonin receptor selectivity Indole sulfonamide

Metabolic Stability Trade-Off of the Azepane Ring Differentiates Target Compound from Piperidine Analogs

The azepane ring has been characterized as metabolically unstable in rat liver microsomes, with studies reporting extensive metabolism that drove the replacement of azepane with 1-adamantanamine in σ receptor ligand optimization programs [1]. In contrast, piperidine-containing indole sulfonamides typically exhibit greater metabolic stability, making them longer-lived in hepatic clearance assays [2]. For the target compound, this metabolic lability may be advantageous in settings where a short half-life is desired (e.g., tool compounds for acute target engagement studies), or disadvantageous for chronic dosing models. Procurement decisions must therefore consider the intended experimental context.

Metabolic stability Cyclic amine metabolism Liver microsomes

Application Scenarios for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide Informed by Quantitative Differentiation Evidence


Mycobacterium tuberculosis Fumarate Hydratase (MtFUM) Allosteric Inhibitor Discovery

The azepane-sulfonyl indole scaffold is validated for MtFUM engagement via co-crystallography [1]. The target compound can serve as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing allosteric inhibition. Researchers can use it as a starting point to synthesize derivatives that occupy the dimeric interface pocket identified in PDB 6S7U.

Serotonin Receptor Subtype Selectivity Profiling in Neuroscience Research

The N,N-diethylacetamide group confers potential 5-HT1Dα vs. 5-HT1Dβ selectivity based on class-level data [2]. The target compound is suitable for screening against a panel of serotonin receptors to confirm its selectivity profile, which can then be exploited in neuropharmacology studies investigating migraine, anxiety, or depression pathways.

Acute Target Engagement Studies Requiring Short Half-Life Tool Compounds

The metabolic lability of the azepane ring makes the target compound a candidate for acute in vitro target engagement studies where a short half-life is beneficial [3]. Compared to piperidine analogs, the azepane-containing compound is expected to have faster hepatic clearance, minimizing carry-over effects in washout experiments.

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